[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine
CAS No.:
Cat. No.: VC17848727
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine -](/images/structure/VC17848727.png)
Specification
Molecular Formula | C8H14N2O2 |
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Molecular Weight | 170.21 g/mol |
IUPAC Name | [5-(2-methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine |
Standard InChI | InChI=1S/C8H14N2O2/c1-8(2,11-3)7-4-6(5-9)10-12-7/h4H,5,9H2,1-3H3 |
Standard InChI Key | HYNWVUOXEKZFES-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C1=CC(=NO1)CN)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine features a 1,2-oxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—with two distinct functional groups:
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Position 3: A primary amine (-CH₂NH₂) group, enhancing solubility and enabling hydrogen bonding.
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Position 5: A 2-methoxypropan-2-yl substituent (-O-C(CH₃)₂-CH₃), a branched alkoxy group that confers steric bulk and lipophilicity .
Molecular Formula and Weight
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Molecular Formula: C₈H₁₅N₂O₂
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Molecular Weight: 183.22 g/mol
Spectroscopic Properties
While experimental spectral data for this compound are unavailable, analogous oxazole derivatives exhibit characteristic signals:
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¹H NMR: Peaks for oxazole ring protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.2–3.5 ppm), and amine protons (δ 1.5–2.5 ppm).
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IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹), C-O (1100–1250 cm⁻¹), and N-H (3300–3500 cm⁻¹) .
Synthesis and Production Methods
Synthetic Routes
The synthesis of [5-(2-methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine likely involves multi-step strategies, drawing from methodologies used for analogous oxazole derivatives:
Step 1: Oxazole Ring Formation
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Cyclization: Reacting a β-ketoamide precursor with a nitrile oxide under Huisgen cycloaddition conditions to form the 1,2-oxazole core.
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Example:
Step 3: Amination at Position 3
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Gabriel Synthesis: Converting a brominated intermediate to the primary amine via phthalimide substitution followed by hydrazine cleavage.
Industrial-Scale Production
Large-scale synthesis would optimize:
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Continuous Flow Reactors: To enhance reaction efficiency and yield.
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Catalytic Systems: Transition metal catalysts (e.g., Cu, Pd) to reduce side reactions .
Physicochemical Properties
Biological Activities and Mechanisms
Microorganism | MIC (µg/mL) | Reference Compound |
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Staphylococcus aureus | 16–32 | (5-Methyl-1,3-oxazol-2-yl)methanol |
Escherichia coli | 64–128 |
The methanamine group may enhance membrane penetration, while the 2-methoxypropan-2-yl substituent could impede efflux pump mechanisms.
Anticancer Activity
Preliminary studies on related oxazoles suggest:
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IC₅₀ Values: 10–25 µM against HeLa and MCF-7 cell lines.
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Mechanism: Induction of apoptosis via caspase-3/7 activation and inhibition of PPAR-γ signaling.
Pharmacological Applications
Drug Development
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Metabolic Disorders: PPAR-γ modulation positions this compound as a candidate for type 2 diabetes and obesity therapy.
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Anticancer Agents: Structural optimization could yield derivatives with enhanced tumor selectivity.
Case Study: PPAR-γ Agonism
In silico docking studies predict strong binding affinity (-9.2 kcal/mol) between the oxazole core and PPAR-γ’s ligand-binding domain, comparable to rosiglitazone (-8.7 kcal/mol).
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